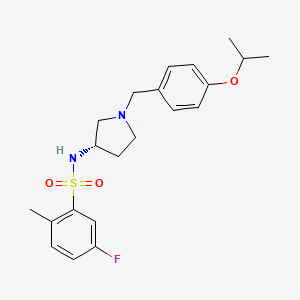

(S)-Gyramide A

Description

Properties

Molecular Formula |

C21H27FN2O3S |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

5-fluoro-2-methyl-N-[(3S)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3/t19-/m0/s1 |

InChI Key |

PTJKAHCUUOORPC-IBGZPJMESA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Gyramide A: A Technical Whitepaper on the Core Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. (S)-Gyramide A represents a promising class of bacteriostatic agents that specifically target bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This document provides an in-depth technical overview of the molecular mechanism by which this compound exerts its antimicrobial effects, detailing its specific molecular interactions, the resultant cellular consequences, and the experimental methodologies used to elucidate this pathway. The findings indicate a distinct mechanism from established gyrase inhibitors, highlighting its potential for development against drug-resistant pathogens.

Core Mechanism of Action: Inhibition of DNA Gyrase

This compound's primary molecular target is the bacterial type II topoisomerase, DNA gyrase.[1][2][3] This enzyme is crucial for maintaining DNA topology by introducing negative supercoils into DNA in an ATP-dependent process.[4] The mechanism of this compound is characterized by its specific and competitive inhibition of the enzyme's ATPase activity, which resides in the GyrB subunit.[1][2]

Key aspects of the mechanism include:

-

Competitive ATPase Inhibition: this compound competitively inhibits the hydrolysis of ATP by DNA gyrase.[1][2] This action prevents the enzyme from completing its catalytic cycle, which is necessary for introducing negative supercoils.

-

Specificity for DNA Gyrase: A significant feature of this compound is its high specificity for DNA gyrase over the closely related E. coli enzyme, topoisomerase IV (Topo IV).[1][2] This specificity contrasts with other classes of gyrase inhibitors like fluoroquinolones and aminocoumarins, which often target both enzymes.[1][2]

-

Alteration of Chromosome Topology: By inhibiting gyrase's supercoiling activity, this compound treatment leads to an altered topological state of the bacterial chromosome.[1][2] This results in the formation of abnormally localized and condensed chromosomes within the cell.[1][2]

Cellular Consequences of Gyrase Inhibition

The inhibition of DNA gyrase by this compound triggers a cascade of events within the bacterial cell, ultimately leading to the cessation of growth.

-

Blockade of DNA Replication and Segregation: The improperly coiled and condensed state of the chromosome physically obstructs the progression of the replication fork, halting DNA replication.[1][2] This also interrupts the proper segregation of chromosomes into daughter cells.[1][2]

-

Induction of the SOS Response: The topological stress and stalled replication forks activate the bacterial SOS response, a global response to DNA damage.[1][2] This leads to the upregulation of various genes, including the cell division inhibitor SulA.

-

Cell Filamentation and Bacteriostasis: The induction of the SOS pathway, specifically through SulA, results in the inhibition of cell division, causing the bacteria to form long filaments.[2] This culmination of events prevents bacterial proliferation, defining the bacteriostatic nature of this compound.[1][2]

The following diagram illustrates the signaling cascade initiated by this compound.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs has been quantified through various biochemical assays. The data underscores its potent and competitive nature against E. coli DNA gyrase.

| Parameter | Value | Compound | Target Enzyme | Assay Type | Reference |

| Ki | 4.35 ± 1.34 mM | Gyramide A | E. coli DNA Gyrase | ATPase Activity | [1] |

| Km | 27.82 ± 2.83 mM | (ATP) | E. coli DNA Gyrase | ATPase Activity | [1] |

| Vmax | 37.47 ± 0.0013 µM min-1 U-1 | E. coli DNA Gyrase | ATPase Activity | [1] | |

| IC50 | 47 - 170 nM | Gyramide Analogs | DNA Gyrase | DNA Supercoiling | [3] |

Experimental Protocols

The mechanism of this compound was elucidated through a series of key experiments. The methodologies for these are detailed below.

DNA Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DNA gyrase.

-

Principle: A coupled enzyme system consisting of pyruvate kinase and lactate dehydrogenase is used. The hydrolysis of ATP to ADP by gyrase is coupled to the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.[1]

-

Protocol:

-

Reactions are prepared containing E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and the coupled enzyme system components (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH).

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The rate of NADH reduction is measured continuously using a spectrophotometer.

-

Kinetic parameters (Vmax, Km, and Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[1]

-

Topoisomerase IV Decatenation Assay

This assay is used to determine the specificity of inhibition against DNA gyrase versus Topo IV.

-

Principle: Topo IV decatenates, or unlinks, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of Topo IV prevents this decatenation, and the linked kDNA fails to enter an agarose gel.

-

Protocol:

-

Recombinant E. coli Topo IV is incubated with kDNA substrate in the presence of ATP.

-

A range of concentrations of this compound or a known Topo IV inhibitor (e.g., ciprofloxacin) is added.

-

Reactions are quenched after a set incubation period (e.g., 30 minutes).[1][2]

-

Products are analyzed by agarose gel electrophoresis. The absence of decatenated DNA products at high inhibitor concentrations indicates enzymatic inhibition. This compound shows no inhibition in this assay.[1][2]

-

The workflow for determining inhibitor specificity is outlined below.

In Vivo DNA Supercoiling Assay

This assay assesses the effect of the compound on the topological state of plasmid DNA within living bacterial cells.

-

Protocol:

-

E. coli cells harboring a plasmid (e.g., pBR322) are cultured to early logarithmic phase.

-

The culture is treated with this compound for various time points.

-

Plasmid DNA is isolated from the cells at each time point.

-

The topological state of the isolated plasmid DNA (supercoiled, relaxed, etc.) is analyzed by agarose gel electrophoresis containing an intercalating agent like chloroquine. A reduction in negative supercoiling is observed.[1]

-

Microscopy for Cellular Morphology

This method is used to visualize the phenotypic effects of this compound on bacterial cells.

-

Protocol:

-

Overnight cultures of E. coli are diluted and grown to an absorbance of ~0.1 (OD600).[1][2]

-

The culture is treated with the desired concentration of this compound and incubated for 2-2.5 hours.[1][2]

-

Cells are stained with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).[1][2]

-

A small volume of the labeled culture is transferred to an agarose pad for viewing.

-

Cells are imaged using fluorescence microscopy to observe cell filamentation and chromosome condensation.[1][2]

-

Resistance Profile and Uniqueness

The mechanism of this compound is distinct from other major classes of DNA gyrase inhibitors.

-

No Cross-Resistance: E. coli mutants exhibiting reduced susceptibility to gyramide A do not show cross-resistance to the fluoroquinolone ciprofloxacin or the aminocoumarin novobiocin.[1][2] This suggests a different binding site or inhibitory mechanism.

-

Resistance Mutations: Spontaneous mutations conferring resistance to gyramide analogs have been mapped to both the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[3] This is surprising given that it competitively inhibits the ATPase activity in the GyrB subunit, suggesting a complex interaction with the entire enzyme heterotetramer.[2]

-

Differentiation from Fluoroquinolones: Fluoroquinolones act as gyrase poisons, stabilizing the covalent complex between gyrase and cleaved DNA, leading to double-strand breaks.[4] this compound does not stabilize these breaks, acting purely as an enzyme inhibitor.[2]

Conclusion

This compound inhibits bacterial growth through a well-defined, multi-step mechanism initiated by the specific and competitive inhibition of the DNA gyrase ATPase activity. This primary action leads to profound changes in DNA topology, causing chromosome condensation, a halt in DNA replication and segregation, and the induction of the SOS response, which culminates in cell filamentation and bacteriostasis. The mechanism is notably distinct from existing gyrase inhibitors, and the lack of cross-resistance provides a strong rationale for its further development as a therapeutic agent to combat infections caused by multidrug-resistant bacteria.

References

- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Gyramide A: A Technical Guide to a Novel DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gyramide A has emerged as a promising inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair. Its unique mechanism of action and specificity for gyrase over other topoisomerases make it an attractive candidate for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a discussion of its structure-activity relationship with known analogs.

Mechanism of Action

This compound acts as a bacteriostatic agent by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a crucial process for relieving torsional stress during DNA replication and transcription. The altered DNA topology ultimately leads to the condensation of chromosomes, blockage of DNA replication, interruption of chromosome segregation, and the induction of the SOS DNA damage response, culminating in the inhibition of cell division.[1]

A key feature of this compound is its high specificity for DNA gyrase over the closely related enzyme, topoisomerase IV.[1] Furthermore, it does not exhibit cross-resistance with existing classes of DNA gyrase inhibitors, such as the quinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin), suggesting a distinct binding site and mechanism of inhibition.[1]

dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_GyramideA" { label="this compound"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; GyramideA [label="this compound"]; }

subgraph "cluster_DNAGyrase" { label="DNA Gyrase (GyrA/GyrB)"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; GyrB_ATPase [label="GyrB ATPase Domain"]; Gyrase_Function [label="DNA Supercoiling"]; }

subgraph "cluster_CellularEffects" { label="Cellular Effects"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATPase_Inhibition [label="ATPase Inhibition"]; Supercoiling_Block [label="Blockage of Supercoiling"]; DNA_Topology [label="Altered DNA Topology"]; Replication_Block [label="DNA Replication Block"]; Cell_Division_Inhibition [label="Inhibition of Cell Division"]; }

GyramideA -> GyrB_ATPase [label="Competitively Inhibits"]; GyrB_ATPase -> ATPase_Inhibition [style=dotted]; ATPase_Inhibition -> Supercoiling_Block; Gyrase_Function -> Supercoiling_Block [style=invis]; Supercoiling_Block -> DNA_Topology; DNA_Topology -> Replication_Block; Replication_Block -> Cell_Division_Inhibition; } Caption: Mechanism of this compound Action.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogs against DNA gyrase has been quantified through various assays. The following tables summarize the available data.

Table 1: Inhibition of E. coli DNA Gyrase ATPase Activity by this compound

| Compound | Inhibition Constant (K_i) |

| This compound | 4.35 ± 1.34 mM |

Data from[1]

Table 2: Inhibition of DNA Gyrase Supercoiling by Gyramide Analogs

| Analog | IC_50 (nM) |

| Analog 1 | 47 |

| Analog 2 | 170 |

| Additional analogs would be listed here as data becomes available. |

Data from

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA Gyrase (enzyme and subunits)

-

Relaxed pBR322 DNA (substrate)

-

5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

-

Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

-

On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and water to the desired volume.

-

Aliquot the reaction mixture into individual microcentrifuge tubes.

-

Add the test compound at various concentrations to the respective tubes. Include a no-compound control and a solvent control.

-

Add the appropriate amount of DNA gyrase to each tube to initiate the reaction. The final enzyme concentration should be sufficient to achieve complete supercoiling in the no-compound control.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding the Stop Solution/Loading Dye.

-

Extract the reaction mixture with an equal volume of chloroform:isoamyl alcohol to remove the protein. Centrifuge to separate the phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel in TAE buffer containing ethidium bromide.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualize the DNA bands under UV light and quantify the intensity of the supercoiled band.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-compound control and determine the IC₅₀ value.

dot graph "Supercoiling_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Preparation" { label="Reaction Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Prepare Reaction Mix\n(Buffer, Relaxed DNA, Water)"]; Aliquot [label="Aliquot Mix"]; Add_Compound [label="Add Test Compound"]; Add_Enzyme [label="Add DNA Gyrase"]; }

subgraph "cluster_Incubation" { label="Incubation & Termination"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C"]; Stop_Rxn [label="Stop Reaction\n(Stop Solution/Loading Dye)"]; }

subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract [label="Chloroform:Isoamyl Alcohol\nExtraction"]; Gel [label="Agarose Gel Electrophoresis"]; Visualize [label="Visualize & Quantify"]; Calculate [label="Calculate IC50"]; }

Prep -> Aliquot; Aliquot -> Add_Compound; Add_Compound -> Add_Enzyme; Add_Enzyme -> Incubate; Incubate -> Stop_Rxn; Stop_Rxn -> Extract; Extract -> Gel; Gel -> Visualize; Visualize -> Calculate; } Caption: DNA Supercoiling Inhibition Assay Workflow.

DNA Gyrase ATPase Inhibition Assay

This assay measures the ATP hydrolysis activity of DNA gyrase and its inhibition by test compounds. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

E. coli DNA Gyrase

-

Linearized pBR322 DNA

-

5X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl₂, 5 mM DTT, 10% (w/v) glycerol

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

-

NADH

-

Test compound (e.g., this compound)

-

96-well microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare an assay mix containing the 5X Assay Buffer, linearized pBR322 DNA, PEP, PK/LDH, and NADH in water.

-

Aliquot the assay mix into the wells of a 96-well microplate.

-

Add the test compound at various concentrations to the appropriate wells. Include no-compound and no-enzyme controls.

-

Add DNA gyrase to the wells to initiate the reaction.

-

Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to ATP hydrolysis.

-

Calculate the rate of ATP hydrolysis from the change in absorbance over time.

-

Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ or K_i value.

dot graph "ATPase_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Preparation" { label="Reaction Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Mix [label="Prepare Assay Mix\n(Buffer, DNA, PEP, PK/LDH, NADH)"]; Aliquot_Plate [label="Aliquot to 96-well Plate"]; Add_Cmpd [label="Add Test Compound"]; Add_Gyrase [label="Add DNA Gyrase"]; }

subgraph "cluster_Measurement" { label="Measurement"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Read_Absorbance [label="Monitor Absorbance at 340 nm"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Calc_Rate [label="Calculate ATP Hydrolysis Rate"]; Calc_Inhibition [label="Determine % Inhibition, IC50/Ki"]; }

Prep_Mix -> Aliquot_Plate; Aliquot_Plate -> Add_Cmpd; Add_Cmpd -> Add_Gyrase; Add_Gyrase -> Read_Absorbance; Read_Absorbance -> Calc_Rate; Calc_Rate -> Calc_Inhibition; } Caption: DNA Gyrase ATPase Inhibition Assay Workflow.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for the gyramide class is still under investigation, initial studies have revealed key insights. A library of 183 gyramide derivatives has been synthesized and evaluated, leading to the identification of analogs with potent inhibitory activity against the DNA supercoiling function of gyrase, with IC₅₀ values in the nanomolar range. Interestingly, these potent analogs did not inhibit the enzyme's ATPase activity, suggesting a different inhibitory mechanism compared to the parent this compound. This highlights the potential for fine-tuning the biological activity of the gyramide scaffold through chemical modification. Further research is needed to fully elucidate the structural requirements for potent and specific inhibition of DNA gyrase by this class of compounds.

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found in the searched literature. The development of a robust and scalable synthetic route will be crucial for the further development of this compound and its analogs as potential therapeutic agents.

Conclusion

This compound represents a novel and promising class of DNA gyrase inhibitors with a distinct mechanism of action. Its specificity and lack of cross-resistance with existing antibiotics make it a valuable lead compound in the fight against bacterial infections. The detailed experimental protocols provided in this guide will aid researchers in the further characterization and optimization of this and related compounds. Future work should focus on elucidating a detailed SAR through the synthesis and biological evaluation of a broader range of analogs and on the development of an efficient synthetic route for this compound.

References

(S)-Gyramide A structure and chemical properties

An In-depth Technical Guide to (S)-Gyramide A

Introduction

This compound is a novel synthetic molecule identified as a specific inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival.[1] DNA gyrase, a type II topoisomerase, is crucial for processes such as DNA replication, transcription, and chromosome segregation, making it a well-established target for antibacterial agents.[2][3] this compound and its analogs represent a distinct class of gyrase inhibitors that operate via a mechanism different from widely used antibiotics like fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin).[2][4] This unique mechanism makes it a valuable tool for studying DNA topology and a promising scaffold for developing new antibiotics to combat resistant bacterial strains.[2][5] This document provides a comprehensive overview of the chemical properties, structure, biological activity, and mechanism of action of this compound.

Chemical Structure and Properties

This compound is a sulfonamidopyrrolidine derivative. Its core structure and key chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₇FN₂O₃S | [6] |

| Molecular Weight | 406.51 g/mol | [6] |

| CAS Number | 1000592-48-2 | [1][6] |

| SMILES | O=S(C1=CC(F)=CC=C1C)(N[C@@H]2CN(CC3=CC=C(OC(C)C)C=C3)CC2)=O | [6] |

| Description | A weak inhibitor of cell proliferation; novel bacterial DNA gyrase inhibitor. | [1][6] |

| Storage | Store at -20°C for up to 2 years (powder). In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C. | [1] |

Mechanism of Action

This compound exerts its bacteriostatic effect by specifically targeting and inhibiting DNA gyrase.[2][4] Unlike many other gyrase inhibitors, it does not affect the closely related topoisomerase IV, highlighting its specificity.[2][4][7] The mechanism involves a multi-step process that ultimately disrupts DNA topology and halts cell division.

-

Inhibition of ATPase Activity : this compound competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[2][4] This inhibition prevents the enzyme from using the energy of ATP hydrolysis to introduce negative supercoils into the DNA.[2]

-

Unique Binding Interaction : Although it inhibits the ATPase function located in the GyrB subunit, genetic studies show that resistance mutations map to the gyrA gene.[2][4] This suggests a unique, potentially allosteric mechanism of inhibition that is distinct from aminocoumarins (which bind GyrB) and fluoroquinolones (which stabilize the DNA-GyrA cleaved complex).[2][4]

-

Alteration of Chromosome Topology : The inhibition of gyrase's supercoiling activity leads to an altered topological state of the bacterial chromosome. Cells treated with this compound exhibit abnormally localized and condensed chromosomes.[2][4]

-

Replication and Segregation Block : This aberrant DNA topology physically blocks the progression of replication forks and interrupts proper chromosome segregation.[2][4]

-

Induction of the SOS Response : The stalled DNA replication triggers the SulA-dependent SOS response pathway, a bacterial distress signal.[2][4]

-

Inhibition of Cell Division : Activation of the SOS pathway leads to cell filamentation and a complete halt of cell division, resulting in a bacteriostatic effect.[2][4]

Crucially, this compound does not stabilize the double-stranded DNA breaks characteristic of quinolone action, and bacteria resistant to it do not show cross-resistance to ciprofloxacin or novobiocin.[2][4]

Caption: Mechanism of action for this compound.

Biological Activity

This compound is a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the cells directly.[2][4] Its activity has been characterized through various in vitro and in vivo assays.

| Parameter | Organism / System | Value | Reference |

| Effect | Bacteria | Bacteriostatic (MBC/MIC ratio > 4) | [2][4] |

| IC₅₀ (Supercoiling Disruption) | E. coli DNA Gyrase | 3.3 µM (for (R)-enantiomer) | [7][8] |

| MIC (Minimum Inhibitory Concentration) | E. coli, P. aeruginosa, S. enterica | 10-80 µM (for (R)-enantiomer) | [7][8] |

| Cellular Phenotype | E. coli | Cell filamentation, condensed chromosomes. | [2][4] |

Note: Specific IC₅₀ and MIC values for the (S)-enantiomer were not detailed in the provided search results, but data for the (R)-enantiomer are included for context. Newer gyramide analogs show higher potency, with IC₅₀ values for DNA supercoiling inhibition as low as 47-170 nM.[5]

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Key experimental protocols used in the characterization of this compound are outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Caption: Workflow for MIC determination via microdilution.

Protocol Details: The microdilution method was performed according to NCCLS guidelines.[2][4]

-

A 2-fold dilution series of this compound was prepared in 96-well plates.

-

The first well contained the highest concentration, which was subsequently diluted in wells containing inoculated media.

-

The final volume in each well was 100 µL.

-

Solvent and sterility controls were included.[2]

Microscopy Sample Preparation for Cellular Morphology

This protocol is used to visualize the effects of this compound on bacterial cell structure and DNA organization.

Caption: Workflow for microscopy sample preparation.

Protocol Details:

-

Overnight cultures of E. coli were diluted 1:100 in fresh Luria-Bertani (LB) media.[2][4]

-

The culture was incubated at 37°C with shaking (200 rpm) until the absorbance at 600 nm reached approximately 0.1.[4]

-

The desired concentration of this compound was added.

-

The treated culture was incubated for an additional 2–2.5 hours.[4]

-

An equal volume of DAPI (10 μg/mL) was added to stain the bacterial chromosomes.

-

A 5 µL aliquot of the stained culture was placed on a 1.5% (w/v) agarose pad for microscopic examination.[4]

Replication "Run Out" Assay

This specialized protocol allows for the precise quantification of chromosome number per cell by halting new replication rounds while allowing existing ones to complete.

Protocol Details:

-

E. coli cells are treated simultaneously with cephalexin and rifampin.[2]

-

Cephalexin arrests cell division, while rifampin halts protein synthesis, which prevents the initiation of new DNA replication rounds.

-

This condition, known as replication "run out," allows previously initiated replication forks to proceed to completion and chromosomes to segregate.

-

Cells are then analyzed, often by flow cytometry, to accurately determine the number of fully formed chromosomes.[2]

References

- 1. This compound|1000592-48-2|COA [dcchemicals.com]

- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

(S)-Gyramide A target specificity

An In-depth Technical Guide on the Target Specificity of (S)-Gyramide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural product that has garnered significant interest within the scientific community due to its potent antibacterial properties. Understanding the precise molecular target and the mechanism of action of such compounds is paramount for their development as potential therapeutic agents. This technical guide provides a comprehensive overview of the target specificity of this compound, detailing its molecular interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate these characteristics.

Core Target and Specificity

The primary and specific molecular target of this compound in bacteria is DNA gyrase , an essential type II topoisomerase.[1] DNA gyrase is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1]

A key feature of this compound's activity is its high specificity for DNA gyrase. In vitro studies have demonstrated that it does not inhibit the closely related E. coli enzyme, topoisomerase IV, another type II topoisomerase.[1] This specificity is a critical attribute, as it suggests a lower potential for off-target effects compared to broader-spectrum topoisomerase inhibitors. Furthermore, bacterial strains with reduced susceptibility to this compound do not exhibit cross-resistance to other classes of DNA gyrase inhibitors, such as ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin), indicating a distinct mechanism of action.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1] The hydrolysis of ATP by the GyrB subunit provides the energy required for the strand-passage and DNA supercoiling activities of the enzyme. By competitively binding to the ATP-binding site on GyrB, this compound prevents the hydrolysis of ATP, thereby inhibiting the supercoiling function of DNA gyrase.[1][2] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit and stabilize the DNA-gyrase cleavage complex, and from aminocoumarins, which also competitively inhibit ATPase activity but at a different site.[1][2]

The inhibition of DNA gyrase's supercoiling activity leads to an altered topological state of the bacterial chromosome.[1][2] This disruption of DNA topology has profound downstream consequences for the bacterial cell, including:

-

Abnormal Chromosome Condensation: Treatment of E. coli with gyramide A results in abnormally localized and condensed chromosomes.[1]

-

Inhibition of DNA Replication: The altered chromosome structure blocks DNA replication forks.[1][2]

-

Induction of the SOS Response: The stalled replication forks and topological stress trigger the SOS DNA damage response pathway.[1][2]

-

Inhibition of Cell Division: The culmination of these effects is the interruption of chromosome segregation and inhibition of cell division, leading to a bacteriostatic effect.[1]

Quantitative Data

The following table summarizes the key quantitative data related to the interaction of this compound and its analogs with DNA gyrase.

| Parameter | Compound/Analog | Value | Target Enzyme | Assay Type | Reference |

| Inhibition Constant (Ki) | Gyramide A (compound 3) | 4.35 ± 1.34 µM | E. coli DNA Gyrase | ATPase Activity Assay | [1] |

| IC50 | Gyramide Analog 1 | 47 nM | DNA Gyrase | DNA Supercoiling Assay | [3] |

| IC50 | Gyramide Analog 2 | 170 nM | DNA Gyrase | DNA Supercoiling Assay | [3] |

| Vmax | Not Applicable | 37.47 ± 0.0013 µM min-1 U-1 | E. coli DNA Gyrase | ATPase Activity Assay | [1] |

| Km | Not Applicable | 27.82 ± 2.83 mM | E. coli DNA Gyrase | ATPase Activity Assay | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This assay is used to determine the effect of a compound on the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.

Materials:

-

Relaxed pBR322 plasmid DNA

-

E. coli DNA Gyrase

-

5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

2X GSTEB (Glycerol Stop and Tracking Dye Buffer)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE Buffer

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and water.

-

Aliquot the master mix into individual reaction tubes.

-

Add the test compound at various concentrations to the reaction tubes. Include a solvent-only control.

-

Add a predetermined amount of diluted DNA gyrase to each tube to initiate the reaction. The amount of enzyme should be sufficient to supercoil ~80-90% of the relaxed DNA in the control reaction.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel in TAE buffer.

-

Perform gel electrophoresis to separate the supercoiled and relaxed plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.

DNA Gyrase ATPase Activity Assay

This spectrophotometric coupled-enzyme assay measures the DNA-dependent ATPase activity of DNA gyrase and its inhibition by test compounds.

Materials:

-

Recombinant E. coli DNA gyrase

-

Relaxed plasmid DNA

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/ml BSA)

-

This compound or other test compounds

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Add DNA gyrase to the reaction mixture.

-

Add the test compound at various concentrations. Include a solvent-only control.

-

Initiate the reaction by adding ATP.

-

Immediately monitor the decrease in absorbance at 340 nm at 37°C in real-time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

-

Determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing the data using Lineweaver-Burk or other kinetic plots.

-

Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.[1]

SOS Response Induction Assay

This assay measures the induction of the SOS response in bacteria upon treatment with a test compound, often using a reporter gene system.

Materials:

-

Bacterial strain containing an SOS-responsive promoter (e.g., recA promoter) fused to a reporter gene (e.g., GFP or lacZ).

-

Growth medium (e.g., LB broth)

-

This compound or other test compounds

-

Positive control for SOS induction (e.g., mitomycin C or ciprofloxacin)

-

Fluorometer or spectrophotometer for measuring reporter gene activity

Procedure:

-

Grow an overnight culture of the reporter bacterial strain.

-

Dilute the culture into fresh growth medium and grow to early or mid-log phase.

-

Add the test compound at various concentrations to the bacterial cultures. Include a no-treatment control and a positive control.

-

Incubate the cultures for a defined period (e.g., 1-3 hours) at 37°C with shaking.

-

Measure the reporter gene activity (e.g., GFP fluorescence or β-galactosidase activity).

-

Normalize the reporter activity to the cell density (e.g., OD₆₀₀).

-

Compare the reporter activity in the treated samples to the controls to determine the extent of SOS induction.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to bacteriostasis.

Experimental Workflow for Target Identification

Caption: A general workflow for identifying the molecular target of a natural product.

Conclusion

This compound demonstrates a high degree of target specificity for bacterial DNA gyrase, acting as a competitive inhibitor of the ATPase activity of the GyrB subunit. This precise mechanism of action distinguishes it from other classes of gyrase inhibitors and underscores its potential as a lead compound for the development of novel antibacterial agents. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and its analogs. The elucidation of its specific target and mechanism serves as a model for the comprehensive characterization of bioactive natural products in the drug discovery pipeline.

References

(S)-Gyramide A: An In-depth Technical Guide on its Effect on Bacterial Chromosome Topology

Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the core mechanism of (S)-Gyramide A, a novel bacteriostatic agent, and its profound impact on the topology of the bacterial chromosome.

This compound has emerged as a significant molecule of interest due to its specific inhibition of bacterial DNA gyrase, an essential enzyme controlling DNA topology. This document synthesizes the current understanding of its mode of action, presents key quantitative data on its inhibitory effects, and provides detailed experimental protocols for its study.

This compound functions as a specific inhibitor of E. coli DNA gyrase by competitively targeting its ATPase activity, which in turn prevents the crucial process of DNA supercoiling.[1][2] This inhibition sets off a cascade of events within the bacterial cell, leading to significant alterations in the chromosome's three-dimensional structure. The bacterial chromosome becomes abnormally condensed and improperly localized within the cell.[1][2][3] These topological disruptions act as a roadblock for fundamental cellular processes, impeding both DNA replication and the proper segregation of chromosomes into daughter cells.[1][2][4] The cellular stress induced by these events triggers the SOS DNA damage response, ultimately leading to a halt in cell division.[1][2] A key feature of this compound is its specificity; it does not inhibit the related enzyme topoisomerase IV, and importantly, it does not show cross-resistance with established gyrase inhibitors such as ciprofloxacin and novobiocin, pointing to a unique inhibitory mechanism.[1][2]

Quantitative Data Summary

The efficacy of this compound and its derivatives as inhibitors of E. coli DNA gyrase has been determined through a series of in vitro assays. The tables below provide a structured summary of the critical quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound against E. coli DNA Gyrase

| Parameter | Value | Reference |

| IC50 (DNA Supercoiling Inhibition) | 10 µM | Rajendram et al., 2014 |

| Ki (ATPase Activity Inhibition) | 3.8 ± 0.9 µM | Rajendram et al., 2014 |

Table 2: Enhanced Inhibitory Activity of Next-Generation Gyramide Analogs on E. coli DNA Gyrase Supercoiling

| Analog Compound | IC50 (DNA Supercoiling Inhibition) | Reference |

| Gyramide Analog 1 | 47 nM | Hurley et al., 2017[5] |

| Gyramide Analog 2 | 170 nM | Hurley et al., 2017[5] |

| Gyramide Analog 3 | 120 nM | Hurley et al., 2017[5] |

It is noteworthy that while these newer gyramide analogs are highly potent inhibitors of the DNA supercoiling function of gyrase, they do not inhibit the enzyme's ATPase activity, distinguishing their mechanism from the parent compound, this compound.[5]

Visualizing the Molecular Cascade and Experimental Design

To clearly illustrate the chain of events initiated by this compound and the standard procedure for its analysis, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: The signaling pathway of this compound's action.

Figure 2: A standard workflow for the DNA gyrase supercoiling assay.

Detailed Experimental Protocols

1. DNA Gyrase Supercoiling Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

-

Reagents and Materials:

-

Relaxed pBR322 plasmid DNA

-

Purified E. coli DNA gyrase

-

5X Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

-

This compound stock solution (in DMSO)

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose

-

1X Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

On ice, prepare reaction mixtures by combining 1X Gyrase Assay Buffer, 200 ng of relaxed pBR322 DNA, and nuclease-free water to a penultimate volume.

-

Add varying concentrations of this compound to the respective tubes. Include a vehicle control (DMSO).

-

Initiate the supercoiling reaction by adding 1 unit of E. coli DNA gyrase.

-

Incubate all reaction tubes at 37°C for 1 hour.

-

Terminate the reactions by adding the Stop Solution/Loading Dye.

-

Analyze the products by electrophoresis on a 1% agarose gel using 1X TAE buffer.

-

Stain the gel with a suitable DNA stain and visualize the DNA bands using a gel documentation system.

-

The degree of supercoiling is assessed by the mobility shift of the plasmid DNA. Quantify the band intensities corresponding to relaxed and supercoiled DNA to calculate the percentage of inhibition and subsequently determine the IC50 value.

-

2. DNA Gyrase ATPase Activity Assay

This protocol outlines the measurement of ATP hydrolysis by DNA gyrase, and its inhibition by this compound, using a continuous enzyme-coupled spectrophotometric assay.

-

Reagents and Materials:

-

Purified E. coli DNA gyrase

-

Linearized pBR322 DNA

-

ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 75 mM KCl, 2 mM MgCl₂, 2.5 mM DTT)

-

Adenosine triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mixture

-

This compound stock solution (in DMSO)

-

UV-transparent 96-well plate

-

Spectrophotometric microplate reader

-

-

Procedure:

-

In the wells of a 96-well plate, assemble the reaction mixture containing ATPase Assay Buffer, 1 mM PEP, 0.2 mM NADH, 10 U/mL PK, 10 U/mL LDH, and 20 µg/mL of linearized pBR322 DNA.

-

Dispense different concentrations of this compound into the wells. A vehicle control is essential.

-

Add a constant amount of E. coli DNA gyrase to all wells except for the no-enzyme control.

-

Equilibrate the plate to the desired reaction temperature (e.g., 25°C).

-

Initiate the reactions by adding ATP to a final concentration of 1 mM.

-

Monitor the rate of ATP hydrolysis by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The initial velocity of the reaction is calculated from the linear phase of the absorbance curve. By performing the assay at various ATP concentrations in the presence of the inhibitor, the inhibition constant (Ki) can be determined through analysis of Michaelis-Menten kinetics.

-

Concluding Remarks

This compound provides a unique tool for the exploration of bacterial chromosome dynamics and the intricate mechanisms of DNA gyrase. Its distinct mode of action, characterized by the competitive inhibition of ATPase activity, differentiates it from other known gyrase inhibitors and presents a promising strategy for the development of new antibacterial therapies that could bypass existing resistance mechanisms. The data and protocols detailed in this guide are intended to facilitate further research into this compelling class of molecules and accelerate the discovery of novel antimicrobial agents.

References

- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Gyramide A: A Deep Dive into Structure-Activity Relationships for Novel DNA Gyrase Inhibitors

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S)-Gyramide A and its analogs, a promising class of bacterial DNA gyrase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents. We will explore the quantitative data on their biological activity, detail the key experimental protocols for their evaluation, and visualize their mechanism of action and experimental workflows.

Core Findings: this compound and Analogs as Potent DNA Gyrase Inhibitors

This compound belongs to the N-benzyl-3-sulfonamidopyrrolidine class of compounds, which have been identified as a new type of bacterial DNA gyrase inhibitor.[1][2][3] These compounds exhibit a distinct mechanism of action compared to established gyrase inhibitors like fluoroquinolones.[2][4] The primary target of this compound has been confirmed as DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2][3]

A key finding is the stereospecificity of this class of inhibitors. The (R)-enantiomer of Gyramide A is a potent inducer of lethal cell filamentation in E. coli with a Minimum Inhibitory Concentration (MIC) of 10 μM, while the (S)-enantiomer, this compound, is a weak inhibitor of cell proliferation and does not induce filamentation or kill E. coli at concentrations up to 80 μM.[5] This suggests a highly specific interaction with the target enzyme.[5]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative biological activity of this compound and its closely related analogs. The data highlights the impact of subtle structural modifications on both enzyme inhibition and antibacterial activity.

Table 1: Inhibitory Activity against E. coli DNA Gyrase

| Compound | Structure | IC50 (μM) against E. coli DNA Gyrase |

| (R)-Gyramide A | (Structure of (R)-Gyramide A) | 3.3 |

| Gyramide B | (Structure of Gyramide B) | 0.7 |

| Gyramide C | (Structure of Gyramide C) | 1.5 |

Data sourced from ACS Med Chem Lett. 2011, 2, 4, 289–292.[1][3]

Table 2: Minimum Inhibitory Concentrations (MIC) against Various Bacterial Strains

| Compound | E. coli ΔtolC (μM) | P. aeruginosa (μM) | S. enterica (μM) | S. aureus (μM) | S. pneumoniae (μM) | E. faecalis (μM) |

| (R)-Gyramide A | 10 | 20 | 20 | 40 | 40 | >160 |

| Gyramide B | 10 | 10 | 10 | 20 | 20 | >160 |

| Gyramide C | 2.5 | 10 | 10 | 10 | 10 | >160 |

MIC values were determined in the presence of the efflux pump inhibitor MC-207,110 (60 μM) for Gram-negative strains. Data sourced from ACS Med Chem Lett. 2011, 2, 4, 289–292.[1][2][3]

Mechanism of Action and Cellular Consequences

This compound and its active analogs act by inhibiting the supercoiling activity of DNA gyrase.[2][4] This inhibition is not through the stabilization of DNA cleavage complexes, a mechanism characteristic of fluoroquinolones.[2][4] Instead, gyramides appear to bind to a novel site on the GyrA subunit, adjacent to the DNA cleavage gate.[1][2] This binding event allosterically inhibits the enzyme's function, leading to a disruption of DNA topology. The resulting improperly coiled DNA subsequently triggers a cascade of downstream cellular effects, including the inhibition of DNA replication and cell division, ultimately leading to bacterial cell death or growth arrest.[4]

References

- 1. N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-Gyramide A Analogs

Introduction

(S)-Gyramide A is a member of the pyrrolidinyl-spirooxindole family of natural products. These compounds are characterized by a unique spirocyclic system where a pyrrolidine ring is fused to an oxindole core at the 3-position. This structural motif is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. While a specific, detailed total synthesis of this compound has not been prominently reported in publicly accessible literature, the synthesis of the core pyrrolidinyl-spirooxindole structure is well-established. This document provides a generalized protocol for the synthesis of this key scaffold, drawing from methodologies used for analogous compounds.

The primary strategy for constructing the pyrrolidinyl-spirooxindole core is a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an azomethine ylide with a dipolarophile. In the context of spirooxindole synthesis, the azomethine ylide is typically generated in situ from the condensation of an isatin derivative and an amino acid, such as L-proline or its derivatives. The dipolarophile is an electron-deficient alkene, which reacts with the ylide to form the spiro-pyrrolidine ring with a high degree of stereocontrol.

Generalized Synthetic Pathway

The synthesis of the pyrrolidinyl-spirooxindole scaffold, the core of this compound, can be conceptually broken down into the formation of the key spirocyclic core via a [3+2] cycloaddition, followed by functional group manipulations to elaborate the final structure. A generalized workflow is presented below.

Caption: General workflow for the synthesis of pyrrolidinyl-spirooxindole scaffolds.

Experimental Protocols

General Protocol for the Three-Component [3+2] Cycloaddition Reaction

This protocol is a generalized procedure based on common methods for the synthesis of pyrrolidinyl-spirooxindole derivatives.[1]

Materials:

-

Substituted isatin (1.0 eq)

-

L-proline or other suitable amino acid (1.0 - 1.2 eq)

-

Activated alkene (dipolarophile) (1.0 - 1.5 eq)

-

Solvent (e.g., Methanol, Ethanol, Acetonitrile, or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted isatin, the amino acid, and the dipolarophile.

-

Add the appropriate solvent to the flask. The reaction concentration is typically in the range of 0.1 to 0.5 M.

-

The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidinyl-spirooxindole product.

Data Presentation

| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Yield (%) | Reference |

| 1 | Isatin | L-proline | (E)-Chalcone | Methanol | 85 | [1] |

| 2 | 5-Nitroisatin | Sarcosine | N-Phenylmaleimide | Toluene | 92 | [2] |

| 3 | 5-Bromoisatin | L-thioproline | Cinnamic aldehyde | Ethanol | 80-90 | [1] |

| 4 | N-Methylisatin | L-proline | Methylene indolinone | Acetonitrile | 78 | [2] |

Note: The yields are highly dependent on the specific substrates and reaction conditions used.

Signaling Pathways and Logical Relationships

The mechanism of the key [3+2] cycloaddition reaction is a concerted or stepwise process involving the formation of an azomethine ylide intermediate. The following diagram illustrates the logical relationship in the formation of the spirooxindole core.

Caption: Formation of the pyrrolidinyl-spirooxindole via [3+2] cycloaddition.

Disclaimer: The provided protocols and information are intended for experienced researchers in the field of synthetic organic chemistry. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The specific synthesis of this compound may require significant optimization and adaptation of the generalized procedures outlined here.

References

- 1. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of (S)-Gyramide A against Escherichia coli

Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of (S)-Gyramide A against Escherichia coli. This compound is a member of the gyramide class of antibiotics that target bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2] The protocol described herein is the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.[3][4][5] This application note also includes information on the mechanism of action of this compound, expected outcomes, and data presentation guidelines.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic small molecule that has demonstrated antibacterial activity by inhibiting DNA gyrase.[1][2][6] DNA gyrase, a type II topoisomerase, is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication, transcription, and recombination.[1][7] The gyramides competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This inhibition leads to an altered topological state of the bacterial chromosome, causing abnormally condensed chromosomes, which in turn blocks DNA replication and segregation, ultimately halting cell division.[1][2] Notably, gyramides exhibit a mechanism distinct from other DNA gyrase inhibitors like quinolones and aminocoumarins, and show limited cross-resistance.[1][8]

The determination of the MIC is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This value is fundamental for understanding the potency of the compound and for guiding further drug development efforts.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of this compound against E. coli using the broth microdilution method in a 96-well microtiter plate format.

Materials and Reagents

-

This compound

-

Escherichia coli strain (e.g., ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates (clear, flat-bottom)

-

Sterile reservoir basins

-

Multichannel pipette

-

Single-channel pipettes

-

Spectrophotometer

-

Incubator (37°C)

-

Orbital shaker

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

Preparation of Reagents and Bacterial Inoculum

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in CAMHB.

-

Bacterial Culture Preparation:

-

From a stock culture, streak E. coli onto a nutrient agar plate and incubate at 37°C for 18-24 hours.

-

Select 3-5 isolated colonies and inoculate into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C with shaking (200-250 rpm) for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the bacterial suspension with sterile saline or CAMHB to match the 0.5 McFarland standard.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.

-

Broth Microdilution Procedure

-

Serial Dilution of this compound:

-

Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Add 100 µL of sterile CAMHB to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

A spectrophotometer can be used to measure the optical density at 600 nm (OD₆₀₀) to confirm the visual assessment.

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is an example of how to tabulate the results of an MIC experiment.

| Compound | E. coli Strain | MIC (µg/mL) | MIC (µM) | Replicate 1 | Replicate 2 | Replicate 3 |

| This compound | ATCC 25922 | 8 | 19.6 | 8 | 8 | 8 |

| Ciprofloxacin | ATCC 25922 | 0.015 | 0.045 | 0.015 | 0.015 | 0.015 |

Note: The provided MIC values for this compound are hypothetical for illustrative purposes. Published MICs for gyramide analogs against E. coli range from 2–16 μg/mL.[8] The molecular weight of this compound is 406.51 g/mol .[6]

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound action in E. coli.

Experimental Workflow for MIC Determination

Caption: Broth microdilution workflow for MIC determination.

Expected Results and Interpretation

Following incubation, the wells containing concentrations of this compound at or above the MIC will remain clear, indicating the inhibition of bacterial growth. Wells with concentrations below the MIC will appear turbid, similar to the growth control well. The sterility control well should remain clear. The MIC value provides a quantitative measure of the in vitro activity of this compound against E. coli. This data is crucial for comparing its potency to other antibiotics and for making informed decisions in the drug discovery and development process.

References

- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. protocols.io [protocols.io]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [Mode of action and mechanisms of resistance of gyrase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: (S)-Gyramide A ATPase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Gyramide A is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3][4] DNA gyrase is a validated target for antibacterial drugs, and the emergence of resistance to existing antibiotics has fueled the search for novel inhibitors.[1][2] this compound acts by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing the topological changes in DNA required for bacterial cell division.[1][2][3] This document provides detailed protocols for assessing the inhibitory effect of this compound on the ATPase activity of DNA gyrase.

Mechanism of Action

DNA gyrase is a type II topoisomerase that utilizes the energy from ATP hydrolysis to introduce negative supercoils into DNA.[3][4][5] This process involves the passage of a T-segment of DNA through a transient double-strand break in a G-segment of DNA.[3][4] this compound competitively binds to the ATP-binding site on the GyrB subunit, preventing ATP hydrolysis and locking the enzyme in a state that cannot proceed with the strand-passage reaction.[1] This leads to an accumulation of positively supercoiled DNA ahead of the replication fork, ultimately inhibiting DNA replication and bacterial growth.[1][3]

Figure 1: Mechanism of DNA Gyrase Inhibition by this compound.

Experimental Protocols

Two primary methods are described for measuring the ATPase activity of DNA gyrase and its inhibition by this compound: a continuous enzyme-coupled assay and a discontinuous malachite green-based assay.

Protocol 1: Continuous Enzyme-Coupled ATPase Assay

This assay continuously monitors ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.[1][5]

Materials:

-

E. coli DNA Gyrase

-

Linear pBR322 DNA

-

This compound

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 32.5% (v/v) glycerol

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

-

96-well clear, flat-bottom microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare Reagents:

-

Prepare 1X Assay Buffer by diluting the 5X stock with ultrapure water.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare fresh solutions of ATP, PEP, PK/LDH, and NADH in ultrapure water.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing all components except ATP and DNA gyrase. The final concentrations in the reaction should be as described in the table below.

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add varying concentrations of this compound or vehicle control to the appropriate wells.

-

Add DNA gyrase to all wells except the negative control (add dilution buffer instead).

-

Initiate the reaction by adding ATP to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1]

-

Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC₅₀ value.

-

Table 1: Reagent Concentrations for Continuous Enzyme-Coupled ATPase Assay

| Reagent | Stock Concentration | Final Concentration |

| Tris-HCl (pH 7.5) | 250 mM (in 5X buffer) | 35 mM |

| KCl | 120 mM (in 5X buffer) | 24 mM |

| MgCl₂ | 20 mM (in 5X buffer) | 4 mM |

| DTT | 10 mM (in 5X buffer) | 2 mM |

| Glycerol | 32.5% (in 5X buffer) | 6.5% |

| Spermidine | - | 5 mM |

| Linear pBR322 DNA | 1 µg/µL | 3.5 nM |

| PEP | 80 mM | 1 mM |

| PK/LDH | Stock | Varies by supplier |

| NADH | 20 mM | 0.2 mM |

| ATP | 30 mM | 1 mM |

| E. coli DNA Gyrase | 500 nM | 50 nM |

| This compound | Varies | Varies |

Protocol 2: Malachite Green ATPase Assay

This discontinuous assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Pi forms a colored complex with malachite green and molybdate, which can be quantified by measuring the absorbance at ~630 nm.[6][7][8][9]

Materials:

-

E. coli DNA Gyrase

-

Relaxed circular DNA

-

This compound

-

ATP

-

Assay Buffer (10X): 200 mM Tris-HCl (pH 8.0), 350 mM NH₄OAc, 80 mM MgCl₂, 10 mM DTT, 46% glycerol, 0.05% Brij-35

-

Malachite Green Reagent (freshly prepared): Mix 3 parts 0.045% Malachite Green in water with 1 part 4.2% ammonium molybdate in 4M HCl. Add Tween-20 to a final concentration of 0.01%.

-

96-well clear, flat-bottom microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare Reagents:

-

Prepare 1X Assay Buffer by diluting the 10X stock with ultrapure water.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a fresh solution of ATP in ultrapure water.

-

-

Reaction Setup:

-

In a 96-well plate, add the 1X Assay Buffer, relaxed circular DNA, and varying concentrations of this compound or vehicle control.

-

Add DNA gyrase to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to all wells.

-

Incubate at 37°C for 30-60 minutes.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Acquisition:

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of phosphate.

-

Convert the absorbance readings to the amount of Pi released.

-

Plot the amount of Pi released against the concentration of this compound to determine the IC₅₀ value.

-

Table 2: Reagent Concentrations for Malachite Green ATPase Assay

| Reagent | Stock Concentration | Final Concentration |

| Tris-HCl (pH 8.0) | 200 mM (in 10X buffer) | 20 mM |

| NH₄OAc | 350 mM (in 10X buffer) | 35 mM |

| MgCl₂ | 80 mM (in 10X buffer) | 8 mM |

| DTT | 10 mM (in 10X buffer) | 1 mM |

| Glycerol | 46% (in 10X buffer) | 4.6% |

| Brij-35 | 0.05% (in 10X buffer) | 0.005% |

| Relaxed circular DNA | 1 mg/mL | 10 µg/mL |

| ATP | Varies | 0.2 mM |

| E. coli DNA Gyrase | Varies | 50 nM |

| This compound | Varies | Varies |

Data Presentation

The inhibitory activity of this compound is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 3: Example Inhibitory Activity Data for this compound

| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |

| This compound | E. coli DNA Gyrase | Coupled-Enzyme | Value to be determined experimentally |

| This compound | E. coli DNA Gyrase | Malachite Green | Value to be determined experimentally |

| Novobiocin (Control) | E. coli DNA Gyrase | Coupled-Enzyme | ~0.1 µM |

Note: The IC₅₀ value for Novobiocin, a known gyrase inhibitor, is provided for comparison.

Experimental Workflow

Figure 2: General workflow for the DNA gyrase ATPase inhibition assay.

References

- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DNA gyrase - Wikipedia [en.wikipedia.org]

- 5. inspiralis.com [inspiralis.com]

- 6. profoldin.com [profoldin.com]

- 7. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eubopen.org [eubopen.org]

- 9. ATPase activity measurement of DNA replicative helicase from Bacillus stearothermophilus by malachite green method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of (S)-Gyramide A Treated Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gyramide A is a novel bacteriostatic agent that presents a unique mechanism of action by targeting DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology.[1][2][3][4] Unlike other gyrase inhibitors such as quinolones and aminocoumarins, this compound competitively inhibits the ATPase activity of DNA gyrase.[1][2] This leads to an accumulation of supercoiled DNA, resulting in condensed and abnormally localized chromosomes, which ultimately blocks DNA replication and interrupts chromosome segregation.[1][2][3] The downstream effects of this compound treatment include inhibition of cell division, which can be mediated through the SOS pathway.[1][2][3] Flow cytometry is a powerful high-throughput technique that allows for the rapid, quantitative analysis of individual cells in a population, making it an ideal tool to dissect the cellular effects of this compound on bacteria.[5][6][7]

These application notes provide detailed protocols for utilizing flow cytometry to assess key cellular parameters in bacteria following treatment with this compound, including bacterial viability, membrane potential, and DNA content.

Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis

| Parameter | Effect of this compound | Rationale for Flow Cytometry Assay |

| Bacterial Viability | This compound is bacteriostatic, meaning it inhibits bacterial growth without directly killing the cells.[1][2] | Distinguishing between live, membrane-compromised, and dead cells is crucial to understanding the compound's effect over time and in different bacterial strains. |

| Membrane Potential | While not a direct target, alterations in cellular processes due to DNA replication arrest can indirectly affect membrane potential. | Changes in membrane potential can be an early indicator of cellular stress and can differentiate the mechanism from membrane-targeting antibiotics.[8][9][10] |

| DNA Content & Replication | The primary mechanism involves the halting of DNA replication and interruption of chromosome segregation.[1][2][3] | Quantifying DNA content per cell allows for the direct assessment of cell cycle arrest and inhibition of DNA synthesis.[1][2] |

Experimental Protocols

Protocol 1: Assessment of Bacterial Viability using LIVE/DEAD BacLight™ Kit

This protocol utilizes two nucleic acid stains, SYTO® 9 and propidium iodide (PI), to differentiate between viable and non-viable bacteria based on membrane integrity.[8][11][12][13] SYTO® 9 enters all cells, staining them green, while PI only penetrates cells with compromised membranes, staining them red.

Materials:

-

This compound

-

Bacterial culture (e.g., E. coli) in logarithmic growth phase

-

Phosphate-buffered saline (PBS) or 0.85% NaCl

-

LIVE/DEAD BacLight™ Bacterial Viability Kit (e.g., from Thermo Fisher Scientific)

-

Flow cytometer with 488 nm laser excitation and detectors for green (e.g., 530/30 nm) and red (e.g., 630 nm) fluorescence.

Procedure:

-

Bacterial Culture and Treatment: Grow bacteria to the mid-logarithmic phase. Treat the bacterial culture with varying concentrations of this compound (and a vehicle control) for the desired time period.

-

Cell Harvesting and Washing: Harvest 1 mL of the treated and control bacterial cultures by centrifugation (e.g., 10,000 x g for 5 minutes).

-

Resuspend the cell pellet in 1 mL of sterile PBS or 0.85% NaCl. Repeat the wash step.

-

Staining: Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide from the kit. Add 3 µL of this mixture to each 1 mL of bacterial suspension.

-

Incubation: Incubate the samples in the dark at room temperature for 15 minutes.[14]

-

Flow Cytometry Analysis: Analyze the samples on the flow cytometer without washing. Set the threshold on a fluorescence parameter to distinguish bacteria from background noise.[15] Acquire data for green and red fluorescence.

Data Analysis: Create a dot plot of red fluorescence versus green fluorescence. Three populations should be distinguishable:

-

Live cells: High green fluorescence, low red fluorescence.

-

Membrane-compromised/dead cells: High red fluorescence, low to medium green fluorescence.

-

Background noise: Low green and red fluorescence.